![molecular formula C7H7LiS B14652294 Lithium, [2-(methylthio)phenyl]- CAS No. 51894-94-1](/img/structure/B14652294.png)
Lithium, [2-(methylthio)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, [2-(methylthio)phenyl]- is an organolithium compound that features a lithium atom bonded to a phenyl ring substituted with a methylthio group. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilicity and basicity, making them valuable reagents in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium, [2-(methylthio)phenyl]- can be synthesized through the reaction of 2-(methylthio)phenyl halides with lithium metal. The general reaction is as follows: [ \text{X-Ph-S-CH}_3 + 2\text{Li} \rightarrow \text{Ph-S-CH}_3\text{Li} + \text{LiX} ] where X represents a halogen such as bromine or iodine. The reaction is typically carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent the highly reactive organolithium compound from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of organolithium compounds often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The process typically includes the use of lithium metal and the corresponding halide in a suitable solvent, with careful monitoring of temperature and reaction time to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Lithium, [2-(methylthio)phenyl]- undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in aromatic compounds.
Oxidation and Reduction: Can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous solvent.
Substitution Reactions: Often carried out with halogenated aromatic compounds in the presence of a catalyst.
Oxidation: Performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Sulfoxides and Sulfones: From oxidation reactions.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of lithium, [2-(methylthio)phenyl]- primarily involves its role as a nucleophile. The lithium atom, being highly electropositive, imparts significant nucleophilicity to the phenyl ring, allowing it to attack electrophilic centers in various substrates. This nucleophilic attack leads to the formation of new carbon-carbon or carbon-heteroatom bonds, facilitating a wide range of chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Phenyllithium: Another organolithium compound with similar reactivity but lacks the methylthio substituent.
Lithium, [2-(methylthio)ethyl]-: Similar structure but with an ethyl group instead of a phenyl ring.
Uniqueness
Lithium, [2-(methylthio)phenyl]- is unique due to the presence of the methylthio group, which can participate in additional chemical reactions such as oxidation to sulfoxides or sulfones. This additional functionality makes it a versatile reagent in organic synthesis .
Propiedades
Número CAS |
51894-94-1 |
|---|---|
Fórmula molecular |
C7H7LiS |
Peso molecular |
130.2 g/mol |
Nombre IUPAC |
lithium;methylsulfanylbenzene |
InChI |
InChI=1S/C7H7S.Li/c1-8-7-5-3-2-4-6-7;/h2-5H,1H3;/q-1;+1 |
Clave InChI |
SSKKMIFAWHUUSC-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CSC1=CC=CC=[C-]1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



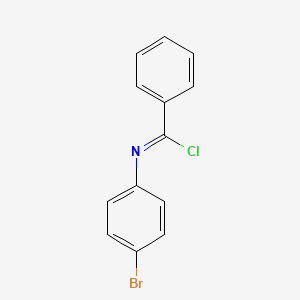
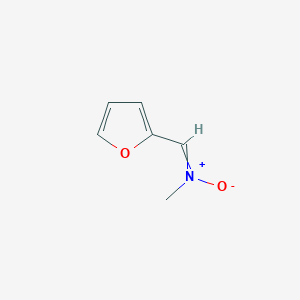

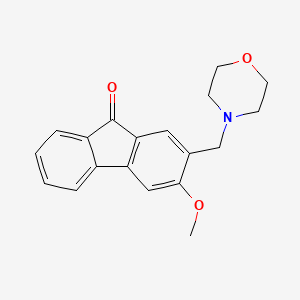
![Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]-](/img/structure/B14652272.png)
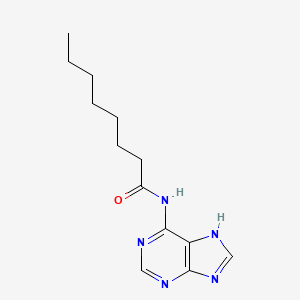
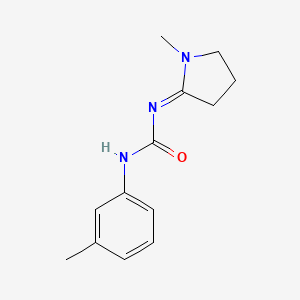




silyl sulfate](/img/structure/B14652319.png)

